molecular formula C16H13BrN2O2 B2563479 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide CAS No. 1385397-60-3

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide

Cat. No.: B2563479
CAS No.: 1385397-60-3
M. Wt: 345.196
InChI Key: GJXWFUYRYWYUES-UHFFFAOYSA-N
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Description

“2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide” is a chemical compound. It is a derivative of benzamide . The molecular formula of this compound is C8H8BrNO . It is related to two novel vicinal haloethers bearing a malononitrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2) .


Synthesis Analysis

The synthesis of this compound involves a concise protocol . The final products indicate that methanol not only acts as a solvent but also participates in and dominates the reaction result . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H, 13C-NMR spectroscopy . The IUPAC Standard InChI of this compound is InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .


Chemical Reactions Analysis

The compound is related to the difunctionalization of olefins, an attractive strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . It is also related to the aminobromination reaction of β, β-dicyanostyrene .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.059 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide is a chemical compound with potential applications in various fields of scientific research. While direct studies on this specific compound are limited, related research provides insights into its potential applications and significance.

One area of application is in the development of orally active antagonists for specific receptors, such as CCR5, which are critical in medical research for their role in disease processes. A practical method for synthesizing related compounds demonstrates the importance of brominated and methoxylated benzamides in medicinal chemistry, highlighting their potential utility in drug development (Ikemoto et al., 2005).

Antimicrobial and Antioxidant Activities

Compounds structurally related to this compound have been explored for their antimicrobial properties. For example, bromophenols derived from marine sources have shown significant activity against various strains of bacteria, suggesting the potential antimicrobial applications of brominated compounds in pharmaceutical research (Xu et al., 2003).

Additionally, the antioxidant properties of bromophenols, including their ability to scavenge free radicals, point towards the relevance of such compounds in developing treatments or supplements aimed at mitigating oxidative stress (Li et al., 2011). This suggests that this compound could potentially be researched for its antioxidant capacities.

Mechanism of Action

The compound is verified to be a novel compound and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Future Directions

The compound has the potential to be a building block in organic synthesis . It can be easily converted into amounts of useful functional derivatives, which suggests its potential for future research and applications .

Properties

IUPAC Name

2-bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-15-9-5-3-7-12(15)14(10-18)19-16(20)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWFUYRYWYUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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